

physical and chemical properties of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

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Compound of Interest

Compound Name: **Methyl 2-(4-fluoro-3-nitrophenyl)acetate**

Cat. No.: **B1647753**

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An In-depth Technical Guide to Methyl 2-(4-fluoro-3-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a key chemical intermediate with significant potential in the fields of pharmaceutical research and development. Its unique molecular architecture, featuring a fluorinated and nitrated phenyl ring attached to a methyl acetate moiety, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. The presence of the fluorine atom and the nitro group are particularly noteworthy, as these functionalities are known to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-(4-fluoro-3-nitrophenyl)acetate**, its synthesis, reactivity, and safety considerations, designed to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of **Methyl 2-(4-fluoro-3-**

nitrophenyl)acetate are summarized below.

Property	Value	Source
CAS Number	226888-37-5	[3] [4]
Molecular Formula	C ₉ H ₈ FNO ₄	[3] [5]
Molecular Weight	213.16 g/mol	[3] [5]
Appearance	Light yellow to yellow solid-liquid mixture	[3]
Boiling Point (Predicted)	320.5 ± 27.0 °C	[3]
Density (Predicted)	1.346 ± 0.06 g/cm ³	[3]
Solubility	Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water.	[6]
Storage	Sealed in a dry place at room temperature.	[3]

Synthesis and Spectroscopic Characterization

The synthesis of **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-(4-fluoro-3-nitrophenyl)acetic acid.

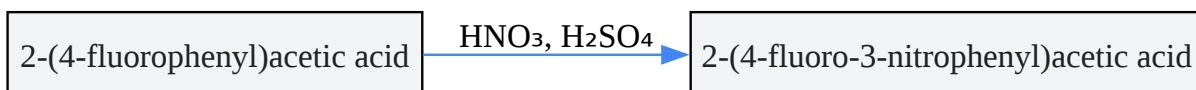
Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid

A common route to synthesize 2-(4-fluoro-3-nitrophenyl)acetic acid involves the nitration of 4-fluorophenylacetic acid.

Experimental Protocol:

- To a stirred mixture of 2-(4-fluorophenyl)acetic acid and concentrated sulfuric acid, concentrated nitric acid is added dropwise while maintaining a low temperature (below 40°C).

- The reaction mixture is then stirred at ambient temperature for several hours to ensure complete nitration.
- Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with water, and dried under a vacuum to yield crude 2-(4-fluoro-3-nitrophenyl)acetic acid.^[7]
- Further purification can be achieved by recrystallization from a suitable solvent system.



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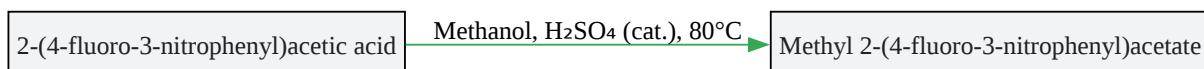
Caption: Synthesis of 2-(4-fluoro-3-nitrophenyl)acetic acid.

Synthesis of Methyl 2-(4-fluoro-3-nitrophenyl)acetate

The final product is obtained by the esterification of the synthesized carboxylic acid.

Experimental Protocol:

- 2-(4-fluoro-3-nitrophenyl)acetic acid is mixed with methanol and a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is heated to 80°C and stirred overnight.
- After the reaction is complete, it is quenched with ice water and extracted with ethyl acetate.
- The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** as a yellow oil.
[3]



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Caption: Esterification to form the target compound.

Spectroscopic Data

The structural confirmation of **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** is achieved through various spectroscopic techniques.

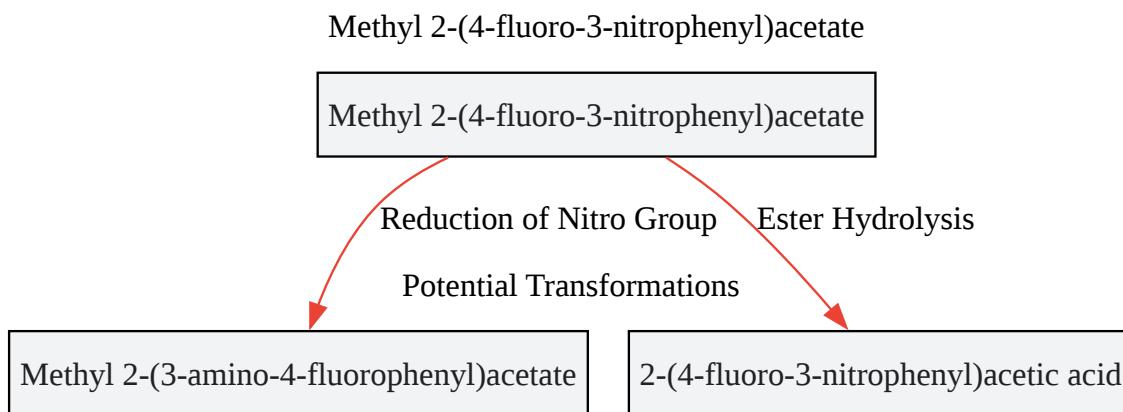
- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The aromatic protons will exhibit splitting patterns influenced by the fluorine and nitro substituents. The methyl protons of the ester will appear as a singlet, typically in the range of 3.6-3.8 ppm.[8] The methylene protons will also appear as a singlet, deshielded by the adjacent carbonyl and aromatic ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is expected to appear in the downfield region (160-185 ppm).[9] The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[10][11] The carbons of the methyl and methylene groups will appear in the upfield region.
- FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key absorptions are expected for the C=O stretching of the ester (around 1735-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and C-F stretching.[12][13]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.16 g/mol).[5] Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-

COOCH3), and potentially the nitro group (-NO₂).^[14] LC-MS (ESI) data has shown a measured value of 214.26 for [M+H]⁺.^[3]

Chemical Reactivity

The chemical reactivity of **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** is largely dictated by the functional groups present in its structure.

- **Nitro Group:** The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.^[15] A key reaction of the nitro group is its reduction to an amino group, which can be achieved using various reducing agents. This transformation is highly valuable in medicinal chemistry as it introduces a versatile amino functionality that can be further modified.
- **Ester Group:** The ester functionality is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions in the presence of other alcohols and a suitable catalyst.
- **Fluorine Atom:** The fluorine atom influences the reactivity of the aromatic ring and can participate in certain substitution reactions. Its high electronegativity also impacts the acidity of nearby protons.



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Caption: Key reactivity pathways of the title compound.

Applications in Drug Development

The structural motifs present in **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** are of significant interest to medicinal chemists.

- **Role of Fluorine:** The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The presence of the fluorine atom in this compound provides a handle for introducing this beneficial element into novel therapeutic agents.
- **Versatility of the Nitro Group:** While the nitro group itself can be part of a pharmacophore, it is more commonly used as a synthetic precursor to the amino group. Aromatic amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, including anticancer, antibacterial, and antiviral agents.
- **Scaffold for Bioactive Molecules:** The overall structure of **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** serves as a valuable scaffold for the development of new chemical entities. The phenylacetate core is found in many biologically active compounds, and the substituents on the aromatic ring provide opportunities for further chemical modification to optimize pharmacological properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Methyl 2-(4-fluoro-3-nitrophenyl)acetate** is not readily available, information from related compounds suggests that appropriate safety precautions should be taken.

- **General Handling:** Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]
- **First Aid Measures:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[15]

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15]
- Inhalation: Move to fresh air.[16]
- Ingestion: Clean mouth with water and seek medical attention.[16]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant.[15]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

Methyl 2-(4-fluoro-3-nitrophenyl)acetate is a valuable and versatile chemical intermediate for researchers and professionals in drug development. Its unique combination of a fluorinated and nitrated aromatic ring with a methyl acetate side chain offers numerous possibilities for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective utilization in the laboratory and beyond.

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